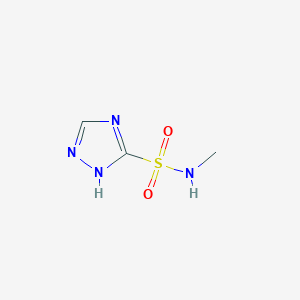

N-methyl-1H-1,2,4-triazole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-1,2,4-triazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-4-10(8,9)3-5-2-6-7-3/h2,4H,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODMSASSLMUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N Methyl 1h 1,2,4 Triazole 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in N-methyl-1H-1,2,4-triazole-3-sulfonamide can be determined.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are anticipated for the protons on the triazole ring, the triazole N-H, the sulfonamide N-H, and the N-methyl group.

The lone proton attached to the C5 carbon of the 1,2,4-triazole (B32235) ring is expected to appear as a singlet in the aromatic region of the spectrum. The N-H proton of the triazole ring typically gives rise to a broad singlet at a very downfield chemical shift, often exceeding 10 ppm, due to its acidic nature and involvement in hydrogen bonding. urfu.ruufv.br The sulfonamide N-H proton signal is also expected to be a broad singlet, while the N-methyl protons would likely appear as a singlet or a doublet, depending on the rate of proton exchange on the adjacent nitrogen.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Triazole N-H | > 10.0 | Broad Singlet | Position is solvent-dependent and concentration-dependent; disappears upon D₂O exchange. urfu.ru |

| Triazole C5-H | 8.0 - 9.0 | Singlet | Typical range for protons on electron-deficient heterocyclic rings. |

| Sulfonamide N-H | 7.0 - 9.0 | Broad Singlet / Quartet | Chemical shift and multiplicity can vary with solvent and temperature. |

| N-Methyl (CH₃) | 2.5 - 3.0 | Singlet / Doublet | Appears as a doublet if coupled to the sulfonamide N-H. |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, signals corresponding to the two distinct carbons of the triazole ring and the single carbon of the N-methyl group are expected.

The C3 and C5 carbons of the 1,2,4-triazole ring are anticipated to resonate in the downfield region, typically between 140 and 165 ppm. urfu.ruufv.br The C3 carbon, being directly attached to the electron-withdrawing sulfonamide group, is expected to be further downfield compared to the C5 carbon. The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Triazole C3 | 155 - 165 | Attached to the electron-withdrawing sulfonamide group. urfu.ru |

| Triazole C5 | 140 - 150 | Typically upfield relative to the substituted C3 carbon. urfu.ru |

| N-Methyl (CH₃) | 25 - 35 | Typical range for a methyl group attached to a nitrogen atom. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the sulfonamide N-H and the N-methyl protons, confirming their proximity, provided the N-H exchange rate is not too high.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between the C5-H signal and the C5 carbon signal, and between the N-methyl proton signal and the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across multiple bonds. Key expected correlations for this compound would include a cross-peak between the C5 proton and the C3 carbon, which would definitively confirm the substitution pattern on the triazole ring. Additionally, correlations from the N-methyl protons to the C3 carbon would further solidify the assignment of the sulfonamide group's position.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would be characterized by absorptions from the N-H bonds, the S=O bonds of the sulfonamide, and the vibrations of the triazole ring.

The sulfonamide group gives rise to two very strong and characteristic stretching vibrations for the S=O bond: an asymmetric stretch and a symmetric stretch. researchgate.net The N-H bonds of both the triazole ring and the sulfonamide group will also produce distinct stretching bands. ijrpc.com

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Sulfonamide (R-SO₂-NHR) | 3300 - 3400 | Medium-Strong |

| N-H Stretch | Triazole Ring | 3100 - 3200 | Medium, Broad |

| C-H Stretch | Triazole Ring | ~3050 | Weak-Medium |

| C-H Stretch | N-Methyl | 2850 - 2960 | Weak-Medium |

| C=N / N=N Stretch | Triazole Ring | 1400 - 1600 | Medium |

| S=O Asymmetric Stretch | Sulfonamide (R-SO₂-N) | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | Sulfonamide (R-SO₂-N) | 1140 - 1180 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of a compound.

For this compound, the molecular formula is C₃H₆N₄O₂S. The calculated monoisotopic mass for the neutral molecule is 162.0266 g/mol . In HRMS analysis, the compound would typically be observed as its protonated form, [M+H]⁺, with a predicted m/z of 163.0344. The high accuracy of the mass measurement allows for differentiation from other potential formulas with the same nominal mass. Analysis of the fragmentation pattern can further support the proposed structure, with expected losses of small molecules such as SO₂ or fragments related to the N-methylsulfonamide side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 1,2,4-triazole ring. The spectrum is expected to show absorptions in the ultraviolet region corresponding to π → π* and n → π* electronic transitions.

Based on studies of similar triazole compounds, a strong absorption band corresponding to a π → π* transition is expected at a wavelength (λmax) in the short-wavelength UV region, typically around 200–220 nm. researchgate.netnih.govresearchgate.net A weaker absorption band, corresponding to a forbidden n → π* transition, may be observed at a longer wavelength. The sulfonamide group generally acts as an auxochrome and may cause a slight shift in the absorption maximum.

Elemental Analysis in Purity and Composition Verification

Elemental analysis is a cornerstone analytical technique for verifying the empirical formula of a synthesized compound and assessing its purity. The process involves the combustion of a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen, respectively. Sulfur content is typically determined by other specific analytical methods.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's structural identity and high purity.

For this compound (C₃H₅N₅O₂S), the theoretical elemental composition would be calculated based on its atomic constituents. This theoretical data serves as the benchmark against which experimental results would be validated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 22.21 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.11 |

| Nitrogen | N | 14.01 | 5 | 70.05 | 43.21 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.74 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.78 |

| Total | 162.19 | 100.00 |

Note: The data in this table is theoretical and calculated based on the molecular formula. Experimental data is required for actual purity and composition verification.

In a research context, a table comparing these theoretical percentages with the experimentally obtained "found" percentages would be presented to confirm the successful synthesis and purification of this compound. Without access to published research detailing these experimental results, a comprehensive discussion of its purity and composition verification through this method cannot be completed.

Computational and Theoretical Investigations of N Methyl 1h 1,2,4 Triazole 3 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and various other physicochemical properties, offering a detailed view of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,2,4-triazole (B32235) derivatives to determine their optimized geometrical parameters, vibrational frequencies, and electronic properties. nih.govacs.org DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311++G(d,p), help in making reasonable assignments of vibrational bands observed in experimental FT-IR spectra and in correlating calculated chemical shifts with experimental NMR data. researchgate.netresearchgate.net

Studies on related 1,2,4-triazole structures have used DFT to investigate physicochemical properties, including structural, electronic, and spectral analyses. researchgate.net For instance, the calculated bond lengths and angles from DFT can confirm the molecular structure, showing, for example, that C-N bonds in the triazole ring have partial double bond characteristics. researchgate.net These computational studies provide a foundational understanding of the molecule's ground-state properties, which is essential for further analysis of its reactivity and interactions. acs.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as it is easier for the molecule to become excited. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Data sourced from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

In studies of 1,2,4-triazole derivatives, NBO analysis has been employed to understand the delocalization of electron density. nih.govresearchgate.net These analyses typically reveal significant stabilization energies arising from the interactions between lone pair orbitals (LP) of nitrogen and oxygen atoms and the antibonding orbitals (π* or σ) of adjacent bonds. For example, interactions like LP(N) → π(C-N) within the triazole ring contribute significantly to the delocalization and stability of the heterocyclic system. The NBO method provides a precise representation of the molecule's Lewis structure and quantifies the electronic delocalization that underpins its stability and chemical character. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions of N-methyl-1H-1,2,4-triazole-3-sulfonamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug design to understand the binding mechanisms of potential drug candidates and to screen for compounds with high affinity for a specific biological target. pensoft.net

A key output of molecular docking simulations is the binding energy (or docking score), which estimates the binding affinity between a ligand and its protein target. researchgate.net A lower, more negative binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. researchgate.net For derivatives of 1,2,4-triazole sulfonamide, docking studies have been performed against various enzymes, such as human carbonic anhydrase IX (hCA IX), a target in cancer therapy. nih.govresearchgate.net

In these studies, designed compounds have shown promising binding energy scores. For example, certain triazole benzene (B151609) sulfonamide derivatives exhibited Autodock binding energies ranging from -8.1 to -9.2 kcal/mol when docked with the hCA IX protein (PDB: 5FL4). nih.govresearchgate.net These calculations are crucial for prioritizing compounds for further experimental testing and for understanding the thermodynamic basis of the interaction. nih.govresearchgate.net Further computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine these binding free energy calculations based on molecular dynamics simulations. pensoft.netresearchgate.net

Table 2: Predicted Binding Energies of Triazole Benzene Sulfonamide Derivatives with Human Carbonic Anhydrase IX (PDB: 5FL4)

| Compound | Predicted Bioactivity (pKi) | Binding Energy (kcal/mol) |

|---|---|---|

| Designed Compound 1 | 9.13 | -8.1 |

| Designed Compound 2 | 9.65 | -8.2 |

| Designed Compound 20 | 10.05 | -8.1 |

| Designed Compound 24 | 10.03 | -8.3 |

| Designed Compound 27 | 10.10 | -9.2 |

Data from docking studies of designed triazole benzene sulfonamide derivatives. nih.govresearchgate.net

Beyond calculating binding energy, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. pensoft.netresearchgate.net For sulfonamide-based inhibitors, a characteristic interaction involves the coordination of the sulfonamide group with the zinc ion (Zn²⁺) present in the active site of carbonic anhydrases. nih.gov

Docking studies of 1,2,4-triazole sulfonamide derivatives have identified several key interactions that stabilize the protein-ligand complex. These include:

Hydrogen Bonds: The sulfonamide group and nitrogen atoms of the triazole ring often form hydrogen bonds with residues such as Thr200, Thr201, and Gln92. nih.gov

Hydrophobic and Pi-Stacking Interactions: Aromatic rings and alkyl groups on the ligand can engage in hydrophobic or pi-pi stacking interactions with residues like Val130, Leu199, and His94. nih.govnih.gov

Coordination Bonds: The nitrogen of the sulfonamide group directly coordinates with the catalytic Zn²⁺ ion in the active site. nih.gov

For example, one docked compound showed hydrogen bonding between its sulfonamide oxygen and Thr200 and Thr201, while the sulfonamide nitrogen bonded with the zinc ion. nih.gov The triazole ring and its substituents were found to interact with Gln92 and Val130 through pi-pi stacking. nih.gov Identifying these specific interactions is critical for structure-activity relationship (SAR) studies and for optimizing the ligand structure to enhance binding affinity and selectivity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide |

| Carbonic Anhydrase IX |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of this compound Derivatives

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are fundamental analyses in MD simulations to quantify the stability and flexibility of molecular systems.

RMSF analysis helps to identify the flexible regions of the protein and the ligand. It measures the fluctuation of each atom or residue from its average position during the simulation. For the protein, higher RMSF values are typically observed for loop regions and the N- and C-termini, while lower values are seen for secondary structure elements like alpha-helices and beta-sheets. For the triazole sulfonamide ligand, RMSF analysis can reveal which parts of the molecule are more mobile within the binding pocket. For instance, terminal groups or flexible linkers might show higher fluctuations. This information is valuable for structure-activity relationship studies, as it can indicate which moieties are critical for stable binding and which can be modified to improve properties without disrupting the key interactions. pensoft.net Computational studies on various 1,2,4-triazole derivatives have utilized RMSF to understand the dynamic behavior of the ligand-receptor complexes, ensuring that the key interacting parts of the ligand remain stable. pensoft.netresearchgate.net

Table 1: Representative MD Simulation Stability Data for Triazole Sulfonamide Derivatives

| Compound ID | Target Protein | Simulation Length (ns) | Average Ligand RMSD (Å) | Key Residue RMSF (Å) | Stability Indication |

| Compound 27 | hCA IX | 100 | ~1.5 | Low fluctuations at active site residues (e.g., Gln92, Thr200) | Stable binding confirmed rsc.orgresearchgate.net |

| Derivative X | Tyrosinase | 100 | < 2.0 | Low fluctuations for triazole core | Stable complex formation pensoft.net |

| Derivative Y | NO-synthase | 100 | ~1.8 | Flexible side chain, stable core | Core interactions are maintained pensoft.net |

Surface Accessible Surface Area (SASA) and Radius of Gyration (Rg) Analysis

SASA measures the surface area of a molecule that is accessible to a solvent. In MD simulations of ligand-protein complexes, SASA analysis can indicate changes in the exposure of the complex to the solvent upon ligand binding. A decrease in the SASA of the binding site residues suggests that the ligand is well-buried and making significant contact. For this compound derivatives, a stable SASA value over the simulation time suggests that the binding mode is maintained and the ligand does not dissociate or undergo large conformational changes that would expose more of its surface to the solvent. pensoft.net

In Silico Structure-Activity Relationship (SAR) Prediction and Optimization for this compound Derivatives

In silico Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound derivatives relates to their biological activity. These computational methods allow for the prediction of activity for novel compounds and guide the optimization of lead structures to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For triazole sulfonamide derivatives, QSAR studies have been instrumental in identifying key structural features that govern their inhibitory potential. nih.gov For example, models have shown that specific substitutions on the triazole ring or the sulfonamide moiety can significantly impact activity. nih.govnih.gov

Key findings from SAR studies on related triazole sulfonamides include:

Substituents on the triazole ring: The nature, size, and position of substituents on the triazole ring are critical. In some series, incorporating heterocyclic rings like N-pyridyl-3-yl at certain positions enhances the predicted bioactivity. nih.gov In contrast, increasing the bulkiness of substituents can lead to decreased activity, likely due to steric hindrance in the target's binding pocket. nih.govmdpi.com

The Sulfonamide Moiety: The sulfonamide group is often a key pharmacophore, particularly in carbonic anhydrase inhibitors, where it coordinates with the zinc ion in the active site. jocms.org Modifications to this group or its position can drastically alter binding affinity.

Linker Groups: The type and length of any linker connecting the triazole core to other parts of the molecule can influence conformational flexibility and optimal positioning within the active site. nih.gov

Terminal Groups: Substitutions on terminal phenyl rings or other appended moieties play a significant role. For instance, adding electron-withdrawing groups like bromine or chlorine at the para position of a terminal benzene ring has been shown to result in high binding affinity for some receptors. nih.gov

Molecular docking is another crucial in silico tool used in SAR. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net For this compound derivatives, docking studies can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with active site residues. researchgate.net By comparing the docking scores and binding modes of a series of derivatives, researchers can rationalize observed activity trends and design new molecules with improved interactions. researchgate.netresearchgate.net For example, a derivative that forms an additional hydrogen bond with a key residue is predicted to have higher activity.

Table 2: Summary of SAR Findings for Triazole Sulfonamide Derivatives

| Structural Modification | General Observation | Predicted Effect on Activity | Reference Example |

| Substitution at Triazole R¹ | Bulkier groups (e.g., naphthyl) | Decreased activity | Compared to methylphenyl groups nih.gov |

| Substitution at Triazole R² | Specific heterocycles (e.g., N-pyridyl-3-yl) | Increased activity | Compound 1 vs. other isomers nih.gov |

| Terminal Ring Substitution | Para-halogen (Br, Cl) on benzene ring | Increased binding affinity | S-scores of -8.37 and -8.32 nih.gov |

| Linker Modification | Methyl carboxamide linker | Favorable for bioactivity | Contributes to better predicted activity nih.gov |

Computational Prediction of Reactivity and Mechanistic Pathways of this compound

Computational chemistry methods, particularly Density Functional Theory (DFT), are used to predict the chemical reactivity and elucidate potential reaction mechanisms for molecules like this compound. These calculations provide insights into the electronic structure, stability, and reactivity of the molecule.

Key parameters calculated using DFT to predict reactivity include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.govdntb.gov.ua

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) are derived from HOMO and LUMO energies. Negative chemical potential values indicate the stability of the compound. nih.gov These descriptors help in quantifying the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively, providing a comprehensive picture of its reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, MEP maps can identify the most likely sites for metabolic reactions or intermolecular interactions.

These computational tools can also be used to model reaction pathways. For instance, in the synthesis of 1,2,4-triazole derivatives, computational studies can help understand the mechanism of cyclization or substitution reactions. scribd.com By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathway and predict the feasibility of a proposed synthetic route. This approach saves time and resources by focusing experimental efforts on the most promising chemical transformations.

Biological Activities and Mechanistic Understanding of N Methyl 1h 1,2,4 Triazole 3 Sulfonamide Derivatives in Vitro Studies

In Vitro Antimicrobial Activity of N-methyl-1H-1,2,4-triazole-3-sulfonamide Derivatives

The 1,2,4-triazole (B32235) nucleus, a common scaffold in many therapeutic agents, when combined with a sulfonamide group, gives rise to molecules with a broad spectrum of antimicrobial activity. Extensive in vitro screening has revealed that these derivatives can inhibit the growth of both bacterial and fungal microorganisms, including strains that have developed resistance to conventional antibiotics and antifungals. The antimicrobial potential of these compounds is influenced by the nature and position of various substituents on the triazole and sulfonamide components.

Derivatives of 1,2,4-triazole sulfonamides have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies on various analogues have shown that their efficacy can be comparable to, and in some cases, exceed that of established antibacterial agents. For instance, certain 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones have exhibited significant antibacterial action, with a pronounced sensitivity observed in Gram-negative bacteria. nih.gov

The antibacterial spectrum of these compounds is broad, encompassing clinically relevant pathogens. Research on novel sulfonamide derivatives incorporating a 1,2,4-triazole-3-thiol ring system has indicated high activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. The same study also reported moderate to high activity against Gram-negative bacteria including Pseudomonas aeruginosa, Escherichia coli, Neisseria gonorrhoeae, and Helicobacter pylori.

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Ofloxacin analogue with 1,2,4-triazole | S. aureus, S. epidermidis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |

| 4-amino-4H-1,2,4-triazole-3-thiol indole derivative | S. aureus, E. coli | 2 (vs. S. aureus), 8 (vs. E. coli) | nih.gov |

This table is generated based on data for structurally related 1,2,4-triazole derivatives to illustrate the potential antibacterial spectrum.

One of the proposed mechanisms for the antibacterial action of certain 1,2,4-triazole derivatives is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. While direct evidence for this compound derivatives inhibiting DNA gyrase is not extensively documented, studies on structurally related 1,2,4-triazole hybrids have shown a moderate to high inhibitory effect on this enzyme. nih.gov Molecular docking studies of some vanillin-derived 1,2,3-triazoles have also suggested that these compounds can bind to the DNA-gyrase cleavage complex, indicating that the triazole moiety can act as a bioisostere for the carboxyl group found in quinolone antibiotics, which are known DNA gyrase inhibitors. nih.gov

A significant and well-documented mechanism of action for sulfonamide-containing compounds against certain bacteria is the inhibition of carbonic anhydrase (CA). In the pathogenic bacterium Helicobacter pylori, which colonizes the acidic environment of the human stomach, carbonic anhydrases (both α- and β-classes) are essential for its survival and pH homeostasis. firstwordpharma.comresearchgate.netnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate, which helps to neutralize the gastric acid in the periplasm of the bacterium. nih.gov

Sulfonamides are potent inhibitors of H. pylori carbonic anhydrase (HpCA). nih.gov Structural and inhibition studies have revealed that sulfonamides bind to the zinc ion in the active site of HpCA, effectively blocking its catalytic activity. nih.gov This inhibition disrupts the bacterium's ability to regulate its internal pH, ultimately leading to its demise. A variety of sulfonamides, including clinically used drugs like acetazolamide, have demonstrated potent inhibition of HpCA with inhibition constants (KIs) in the nanomolar range. nih.gov This targeted inhibition of a crucial bacterial enzyme makes carbonic anhydrase an attractive target for developing selective anti-H. pylori agents with a reduced risk of resistance development. firstwordpharma.comnih.gov

The 1,2,4-triazole scaffold is a cornerstone of many clinically important antifungal drugs. nih.govekb.eg Consequently, derivatives of this compound have been extensively investigated for their antifungal properties. These compounds have demonstrated a broad spectrum of activity against various fungal pathogens, including yeasts and molds.

In vitro studies of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones showed significant antifungal activity against a range of micromycetes, with some derivatives exhibiting potency comparable to the commercial fungicide bifonazole. nih.govresearchgate.net The antifungal efficacy is often dependent on the specific substitutions on the aromatic rings of the molecule. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 | ekb.eg |

| 1,2,4-triazole-linked thiazolidin-4-one derivative | Candida albicans | 200 | ekb.eg |

This table is generated based on data for structurally related 1,2,4-triazole derivatives to illustrate the potential antifungal spectrum.

The primary mechanism of action for the vast majority of triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. nih.gov

By binding to the heme iron atom in the active site of CYP51, triazole derivatives block the demethylation of lanosterol, the precursor to ergosterol. mdpi.com This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which in turn increases the permeability and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and replication. nih.gov Molecular docking studies of novel 1H-1,2,4-triazolyl derivatives have suggested that their antifungal activity is likely mediated through the inhibition of CYP51 from Candida albicans. researchgate.net The design of new triazole derivatives often focuses on optimizing their interaction with the active site of fungal CYP51 to enhance potency and selectivity over human cytochrome P450 enzymes. researchgate.net

Additionally, some studies on broader antimicrobial sulfonamide-derived triazoles have suggested the possibility of DNA interaction. For example, a 2-chlorobenzyl sulfonamide 1,2,4-triazole derivative was found to effectively bind with DNA, suggesting a potential mechanism involving the disruption of genetic processes. However, this mechanism is not as well-established for antifungal activity as CYP51 inhibition and may be more relevant for specific structural classes of triazole derivatives.

In Vitro Antifungal Efficacy and Spectrum

In Vitro Antiproliferative and Anticancer Activity of this compound Derivatives

Derivatives incorporating the 1,2,4-triazole-sulfonamide scaffold have demonstrated notable antiproliferative and anticancer activities across various cancer cell lines. Hybrid molecules combining 1,2,3-triazole/1,2,4-triazole structures have shown potent activity against multiple cancer cell lines. For instance, certain bis-triazole hybrids exhibited significant inhibitory effects on MCF-7 (breast), HEP-3B (liver), HCT-116 (colon), and A549 (lung) cancer cells nih.gov. One of the most active derivatives against EGFR was a 1,2,4-triazole celecoxib analogue possessing a sulfonamide group nih.gov.

Similarly, a series of 1,2,3-triazole/1,2,4-triazole hybrids were synthesized and evaluated as antiproliferative agents, with some compounds demonstrating potent activity comparable to the control drug Erlotinib mdpi.com. Studies on 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives also revealed significant anticancer activity against MCF-7 and Caco-2 (colon) cancer cell lines acs.org. Furthermore, 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety were found to be cytotoxic against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines nih.gov.

| Compound Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50 Values) | Reference |

|---|---|---|---|

| 1,2,3-triazole/1,2,4-triazole Hybrids | MCF-7, HEP-3B, HCT-116, A549 | IC50 = 3–16 μM | nih.gov |

| 1,2,3-triazole/1,2,4-triazole Hybrids | Various | GI50 = 35-40 nM | mdpi.com |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | MCF-7, Caco-2 | IC50 = 0.31-4.98 μM | acs.org |

| 1,2,4-triazole-3-thiol-hydrazone Derivatives | IGR39, MDA-MB-231, Panc-1 | EC50 = 2–17 µM | nih.gov |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Microtubule Assembly Disruption)

The antiproliferative effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and microtubule dynamics. A novel series of 1,2,4-triazole-containing compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest in A431 cancer cells with EC50 values in the low nanomolar range nih.gov. These compounds were demonstrated to compete with colchicine for its binding site on tubulin nih.gov. Sulfonamides, in general, have also been identified as microtubule destabilizing agents that can induce mitotic arrest and subsequent apoptotic cell death nih.gov. This action is characterized by cell cycle arrest at the G2/M phase nih.gov.

Furthermore, synthetic 1,2,4-triazole-3-carboxamides, which are structurally related to the core molecule of interest, have been shown to induce cell cycle arrest and apoptosis in leukemia cells researchgate.net. These findings suggest that a primary mechanism of antiproliferative action for this class of compounds is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating researchgate.net.

Enzyme Inhibition in Cancer Pathways (e.g., Matrix Metalloproteinase, Carbonic Anhydrase, COX-2, Aromatase, LSD1/KDM1A, TNKS, BRD4)

Derivatives of 1,2,4-triazole-sulfonamide have been investigated as inhibitors of various enzymes implicated in cancer progression. The sulfonamide group is a key pharmacophore known to target enzymes such as carbonic anhydrases (CAs) nih.gov.

Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) Inhibition : Hybrid molecules containing a 1,2,3-triazole linker have been designed to simultaneously inhibit COX-2 and tumor-associated CAs (hCA IX and XII), which are crucial in cancer cell survival and proliferation mdpi.com.

Aromatase Inhibition : Hybrid compounds featuring both 1,2,3-triazole and 1,2,4-triazole rings have been designed as potent aromatase inhibitors mdpi.com. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a frontline therapy for estrogen-dependent breast cancer nih.govmdpi.com. Certain 1,2,4-triazole derivatives have demonstrated effective aromatase inhibition, with some analogues showing IC50 values in the nanomolar range mdpi.com.

Other Kinase Inhibition : Research has shown that 1,2,4-triazine sulfonamide derivatives can inhibit key proteins involved in cancer progression and metastasis, such as mTOR nih.gov. Additionally, 1,2,4-triazole derivatives have been reported to inhibit enzymes like cyclin-dependent kinases (CDK), SYK, and EGFR, which are involved in various cancer-related signaling pathways nih.gov.

In Vitro Antiparasitic Activity (e.g., Anti-trypanosomal, Antileishmanial) of this compound Derivatives

The 1,2,4-triazole-sulfonamide scaffold has shown significant promise in the development of novel antiparasitic agents. Specifically, 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have been identified as potent agents against trypanosomatid parasites nih.govacs.orgnih.gov.

In vitro studies have demonstrated that these compounds exhibit significant activity against the intracellular amastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. Many of these derivatives were found to be more potent than the reference drug benznidazole, with IC50 values ranging from 28 nM to 3.72 μM and high selectivity indices nih.govacs.org.

Some of these nitrotriazole compounds also displayed moderate activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and against the axenic form of Leishmania donovani nih.govacs.orgnih.gov. While not focused on N-methyl derivatives, studies on related sulfonamide-1,2,3-triazole hybrids have also shown potent in vitro activity against Toxoplasma gondii nih.govresearchgate.net.

| Compound Class | Parasite | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 3-nitro-1H-1,2,4-triazole-based amides/sulfonamides | T. cruzi (intracellular amastigotes) | 28 nM - 3.72 μM | nih.govacs.org |

| 3-nitro-1H-1,2,4-triazole-based amides/sulfonamides | T. b. rhodesiense (trypomastigotes) | 0.5 μM - <6.0 μM (moderate activity) | acs.org |

| 3-nitro-1H-1,2,4-triazole-based amides/sulfonamides | L. donovani (axenic form) | Moderate activity | acs.orgnih.gov |

| Sulfonamide-1,2,3-triazole Hybrids | T. gondii | IC50 = 5.574 - 20.106 µg/ml | researchgate.net |

Mechanism of Action against Protozoan Parasites (e.g., Nitroreductase Activation)

A key mechanism for the antiparasitic action of nitrotriazole-based compounds is their activation by type I nitroreductases (NTRs) nih.govmdpi.com. These enzymes, which are present in trypanosomatids, mediate the reduction of the nitro group on the triazole ring. This bioactivation process is crucial for the compound's cytotoxic effects against the parasite nih.govmdpi.com.

It has been demonstrated that T. b. brucei parasites engineered to overexpress NADH-dependent nitroreductase (TbNTR) become hypersensitive to these 3-nitrotriazole compounds, showing a 5 to 31-fold increase in activity nih.govacs.orgnih.gov. This confirms that these compounds act as prodrugs, requiring enzymatic activation to exert their trypanocidal effects nih.gov. The reduction of the nitro group leads to the formation of toxic metabolites that damage the parasite wgtn.ac.nz. This mechanism provides a degree of selectivity, as the activating enzymes are specific to the parasites, leading to lower toxicity in host mammalian cells nih.gov.

General Enzyme Inhibition Studies

Antioxidant Enzyme Modulation

While many in vitro studies have confirmed the antioxidant properties of 1,2,4-triazole derivatives through radical scavenging assays and inhibition of lipid peroxidation, detailed investigations into their direct modulation of specific antioxidant enzymes are still emerging. zsmu.edu.uaresearchgate.net A primary mechanism by which these compounds are thought to exert their antioxidant effects is through the regulation of enzymes responsible for mitigating oxidative stress. pensoft.netresearchgate.net

Computational studies have provided significant insights into this potential mechanism. An in silico investigation screened a library of 112 previously synthesized 1,2,4-triazole derivatives against six key enzymes that regulate oxidative processes. pensoft.netresearchgate.net The study utilized semi-flexible molecular docking to identify compounds with high binding affinity for these enzymatic targets. The results indicated that specific 1,2,4-triazole derivatives form stable complexes with these regulatory enzymes, suggesting a role as promising inhibitors. pensoft.netresearchgate.net This binding activity implies that the antioxidant properties of these derivatives may stem from their ability to modulate the catalytic activity of enzymes responsible for the production and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS). pensoft.netresearchgate.net

Further molecular dynamics simulations of the most promising compounds confirmed the formation of stable ligand-enzyme complexes, reinforcing the likelihood of their function as inhibitors of these key antioxidant enzymes. pensoft.net Although direct in vitro enzymatic assays on this compound derivatives are not extensively detailed, these computational models provide a strong foundation for understanding their mechanistic action at the enzymatic level.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activities of this compound derivatives are profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the core molecule affect its potency and efficacy. The 1,2,4-triazole ring is a key pharmacophore that interacts with biological receptors through its dipole character, hydrogen bonding capacity, and rigidity. nih.gov SAR analyses of this class of compounds reveal that the nature and position of various substituents on both the triazole ring and the sulfonamide group are critical determinants of their biological function, including antifungal, antibacterial, and antioxidant activities. nih.govnih.gov

Influence of Substituent Variations on Biological Potency

The type and placement of chemical groups on the 1,2,4-triazole sulfonamide scaffold are directly linked to the compound's biological potency. Research has identified several key trends:

Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen can significantly impact activity. In a series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones, derivatives featuring an N-dimethylsulfamoyl group demonstrated the most potent antifungal activity. nih.gov

Substitution at the N4 Position of the Triazole Ring: Modifications at the N4 position of the triazole ring have been shown to modulate antioxidant activity. The introduction of a free amino group (-NH2) or a phenyl substituent at this position leads to a marked increase in antioxidant capacity. zsmu.edu.ua Conversely, the presence of small alkyl groups, such as methyl or ethyl, at the N4 position tends to have the opposite effect, reducing or eliminating antioxidant activity. zsmu.edu.ua

Substitution on Aryl Rings: When an aryl (e.g., phenyl) ring is part of the derivative structure, substitutions on this ring are critical. For instance, in a series of clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel 3-nitro-1H-1,2,4-triazole-based sulfonamides have shown significant activity against Trypanosoma cruzi. nih.gov

General Electronic Effects: The electronic properties of the substituents play a vital role. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), has been found to enhance the antimicrobial and antitumor activities of 1,2,4-triazole-3-thione derivatives. In contrast, electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) can affect the molecule's ability to bind to biological targets such as enzymes or DNA.

The following table summarizes the observed influence of various substituents on the biological activity of 1,2,4-triazole sulfonamide derivatives based on available research findings.

| Position of Substitution | Substituent Group | Observed Effect on Biological Activity | Primary Activity Affected |

|---|---|---|---|

| Sulfamoyl Nitrogen | N-dimethyl | Increased potency | Antifungal |

| N4 of Triazole Ring | Amino (-NH₂) | Increased potency | Antioxidant |

| Phenyl | Increased potency | Antioxidant | |

| Methyl / Ethyl | Decreased or eliminated activity | Antioxidant | |

| Attached Aryl Ring | 2,4-Difluoro | Increased potency | Antimicrobial (MRSA) |

| Nitro (-NO₂) | Potent activity | Antitrypanosomal | |

| General | Electron-donating (e.g., -OH, -OCH₃) | Enhanced potency | Antimicrobial, Antitumor |

| Electron-withdrawing (e.g., -NO₂, -Cl) | Affects target binding | General Biological Activity |

Physicochemical Parameters and Biological Activity Correlations

Lipophilicity, often expressed as logP, is a critical parameter influencing a compound's ability to cross biological membranes and reach its target site. In studies of sulfonamide-1,2,4-triazole derivatives, lipophilicity has been investigated as a factor to explain differences in antimicrobial activity. nih.gov A clear correlation between the lipophilicity of the derivatives and their biological potency is often sought to optimize drug design.

Furthermore, molecular modeling and conformational analysis are used to understand the three-dimensional structural features required for activity. nih.gov These computational methods help elucidate how different substituents alter the shape and electronic distribution of the molecule, thereby affecting its interaction with biological targets. Such studies, combined with quantitative structure-activity relationship (QSAR) analyses, aim to create predictive models that link physicochemical descriptors to biological function, guiding the synthesis of more potent and selective derivatives.

Emerging Applications and Future Research Directions

Future Research Challenges and Opportunities for N-methyl-1H-1,2,4-triazole-3-sulfonamide Research

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel therapeutic agents that exhibit enhanced efficacy, selectivity, and safety profiles. In this context, this compound emerges as a compound of significant interest, largely due to the well-documented and diverse biological activities of its constituent triazole and sulfonamide scaffolds. researchgate.netresearchgate.netresearchgate.net While specific research on this particular molecule is nascent, the broader families of triazole and sulfonamide derivatives provide a fertile ground for identifying future research challenges and opportunities.

A primary challenge lies in the development of efficient and scalable synthetic methodologies. While numerous methods exist for the synthesis of triazole and sulfonamide derivatives, optimizing these for the specific regioselective synthesis of this compound presents an opportunity for innovation. zsmu.edu.uaresearchgate.net Future research could focus on multistage synthetic pathways, potentially involving the esterification of carboxylic acids, hydrazinolysis, and the formation of carbothioamides, followed by cyclization to form the triazole ring. zsmu.edu.ua The exploration of green chemistry principles to minimize hazardous reagents and byproducts would be a significant advancement.

The vast therapeutic potential of triazole-sulfonamide hybrids remains a largely untapped area of research. The 1,2,4-triazole (B32235) nucleus is a core component of many compounds with a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govchemmethod.com Similarly, sulfonamides are a well-established class of therapeutic agents. researchgate.netnih.gov A significant opportunity, therefore, lies in the comprehensive biological screening of this compound and its newly synthesized analogues against a diverse panel of therapeutic targets. This could unveil novel activities in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.govtandfonline.com

A crucial aspect of future research will be the elucidation of the structure-activity relationships (SAR) for this class of compounds. researchgate.netnih.govnih.gov By systematically modifying the core structure of this compound—for instance, by introducing different substituents on the triazole or sulfonamide moieties—researchers can gain insights into the structural features essential for biological activity. This knowledge is paramount for the rational design of more potent and selective drug candidates. Molecular modeling and computational studies can be employed to predict the binding modes of these compounds with their biological targets, thereby guiding synthetic efforts. nih.govnih.gov

Understanding the mechanism of action is another critical research frontier. For any identified biological activity, pinpointing the specific molecular targets and pathways is essential for further development. For example, if anticancer activity is observed, research should aim to determine if the compound acts via inhibition of kinases like VEGFR-2, carbonic anhydrase, or through other mechanisms such as cell cycle arrest or disruption of microtubule assembly. researchgate.netnih.gov Similarly, for antimicrobial activity, investigating the inhibition of essential bacterial pathways, such as folate synthesis, would be a key objective. rsc.org

Furthermore, the challenge of drug resistance in both infectious diseases and oncology necessitates the development of novel agents that can circumvent existing resistance mechanisms. Future studies could explore whether this compound or its derivatives exhibit activity against drug-resistant strains of bacteria, fungi, or cancer cell lines.

The optimization of pharmacokinetic properties represents another significant opportunity. The drug-like characteristics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are critical for its therapeutic success. researchgate.net Future research should focus on designing and synthesizing analogues of this compound with improved solubility, metabolic stability, and oral bioavailability. nih.govtandfonline.com The use of nanoformulations could also be explored as a strategy to enhance the delivery and efficacy of these compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1H-1,2,4-triazole-3-sulfonamide derivatives, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization of thiourea intermediates (e.g., cycloheptylamine with thiocyanate) followed by sulfonylation. For example, describes coupling 1-benzyl-1H-1,2,4-triazole-3-sulfonamide with isocyanates under mild conditions (e.g., DMSO solvent, room temperature) to yield sulfonamide derivatives in ~15–62% yields . Optimization focuses on solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric ratios (excess isocyanate to drive reaction completion), and purification via ethanol recrystallization.

Q. How are structural and purity characteristics validated for novel triazole-sulfonamide compounds?

- Methodology : Multi-technique validation is standard:

- 1H/13C NMR : Key proton signals (e.g., triazole ring protons at δ 8.5–9.5 ppm) and sulfonamide NH groups (δ 7.0–8.0 ppm) confirm connectivity .

- HRMS/HRESIMS : Used to verify molecular formulas (e.g., [M+H]+ for C13H12F6N5O4S: calculated 448.0509, observed 448.0495 ).

- HPLC : Purity >95% achieved via reverse-phase chromatography (210/254 nm detection) .

Q. What analytical challenges arise in distinguishing regioisomers of triazole-sulfonamides?

- Methodology : Regioisomeric ambiguity (e.g., 1,2,4-triazole vs. 1,3,4-triazole) is resolved using NOESY NMR to confirm spatial proximity of substituents or X-ray crystallography for absolute configuration (see for SHELX refinement workflows) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in anti-trypanosomal activity among triazole-sulfonamide analogs?

- Case Study : and report compounds like 27 (IC50 = 0.8 μM against T. brucei) vs. 30 (IC50 = 12.5 μM). Key SAR insights:

- Electron-withdrawing groups (e.g., CF3 in 27 ) enhance activity by improving target binding (likely via H-bonding with parasitic enzymes).

- Bulky substituents (e.g., benzyl in 30 ) reduce membrane permeability .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for triazole-sulfonamides?

- Approach :

- Metabolic Stability : Use liver microsome assays to identify rapid clearance (e.g., esterase-mediated hydrolysis of labile substituents).

- Pharmacokinetic Profiling : notes low aqueous solubility for indacene-linked derivatives (e.g., 348 [M+H]+), requiring formulation with cyclodextrins or PEGylation .

- Toxicity Screens : Assess off-target effects (e.g., hERG inhibition) via patch-clamp assays to explain discrepancies .

Q. How do computational methods enhance the design of triazole-sulfonamide inhibitors targeting NLRP3 inflammasomes?

- Methodology :

- Docking : Align sulfonamide moieties with NLRP3’s ATP-binding pocket (e.g., PDB 6NPY). highlights quinoxaline-triazole hybrids with improved binding scores (ΔG < −9 kcal/mol) .

- MD Simulations : Evaluate conformational stability of sulfonamide-protein complexes over 100 ns trajectories to prioritize candidates .

Q. What crystallographic techniques are critical for resolving triazole-sulfonamide supramolecular architectures?

- Tools : SHELX suite (SHELXL for refinement, SHELXD for phase solution) is standard for small-molecule crystallography. details twin refinement for high-Z′ structures and disorder modeling (e.g., for flexible cycloheptyl groups in ) .

- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in sulfonamide S=O bond length measurements .

Methodological Considerations Table

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.